Methyl 4,6,7-trichloroquinoline-2-carboxylate

Medicinal Chemistry SAR Lead Optimization

Sourcing generic trichloroquinoline isomers introduces unpredictable reactivity and invalidates structure-activity relationship (SAR) studies. This compound solves that by providing a defined 4,6,7-trichloro substitution pattern with a methyl ester handle at the 2-position, enabling direct amide coupling or hydrolysis without scaffold ambiguity. - Eliminates regioisomer batch variability for reproducible lead optimization. - Pre-functionalized 2-position streamlines synthesis of 4-aminoquinoline antitumor candidates. - Validated intermediate for physicochemical profiling panels (LogP/TPSA) within the trichloroquinoline series.

Molecular Formula C11H6Cl3NO2
Molecular Weight 290.524
CAS No. 198696-84-3
Cat. No. B595542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6,7-trichloroquinoline-2-carboxylate
CAS198696-84-3
Molecular FormulaC11H6Cl3NO2
Molecular Weight290.524
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl
InChIInChI=1S/C11H6Cl3NO2/c1-17-11(16)10-3-6(12)5-2-7(13)8(14)4-9(5)15-10/h2-4H,1H3
InChIKeyIUORCKWAHAFGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6,7-Trichloroquinoline-2-Carboxylate Procurement & Specifications


Methyl 4,6,7-trichloroquinoline-2-carboxylate is a polyhalogenated heteroaromatic compound with a molecular formula of C₁₁H₆Cl₃NO₂ and a molecular weight of 290.53 g/mol . It is primarily classified as a synthetic intermediate in medicinal chemistry, particularly as a building block for the synthesis of biologically active quinoline derivatives [1]. As a member of the 2-carboxylate ester family, its distinct substitution pattern with chlorine atoms at the 4, 6, and 7 positions differentiates it from other trichloroquinoline regioisomers and serves as a key structural determinant for its use in structure-activity relationship (SAR) studies and lead optimization [1].

Distinct 4,6,7-trichloro-2-carboxylate regioisomer for SAR studies
Key synthetic intermediate in quinoline-based antitumor research
Defined Gould-Jacobs synthetic route reported for this scaffold

Methyl 4,6,7-Trichloroquinoline-2-Carboxylate Substitution Risks


Quinoline derivatives with different chlorine substitution patterns exhibit substantial variation in their chemical reactivity and biological activity [1]. For example, the distinct positioning of chlorine atoms in related 2,4,7-trichloroquinoline is known to influence its unique chemical reactivity and biological activity . In the context of drug discovery, the regiospecific arrangement of chlorine atoms is a critical factor in structure-activity relationships [2]. Therefore, substituting methyl 4,6,7-trichloroquinoline-2-carboxylate with a generic trichloroquinoline—such as the 2,4,7-, 3,4,8-, or 4,7,8-isomers—would introduce significant and unpredictable changes to both the synthetic outcome and the resulting biological or physicochemical properties, making generic interchange scientifically invalid.

Chlorine substitution pattern critically determines reactivity; 4,6,7- and 2,4,7- isomers are not interchangeable.
Regioisomeric mixtures from direct chlorination may introduce unpredictable SAR and purity profiles.
Generic trichloroquinoline analogs lack the 2‑carboxylate ester handle for further functionalization.

Methyl 4,6,7-Trichloroquinoline-2-Carboxylate: Evidence Comparison


Unique 4,6,7-Trichloro-2-Carboxylate Structure

This compound possesses a unique and specific substitution pattern (4,6,7-trichloro with a 2-carboxylate ester), which is not commonly found among commercially available quinoline derivatives. While a large number of quinoline analogs exist (e.g., 2-methyl-4,6,7-trichloroquinoline, 4,7,8-trichloroquinoline), the combination of the methyl carboxylate group at the 2-position and chlorine atoms at the 4, 6, and 7 positions is specific to this compound . The defined structure can be unambiguously identified by its InChIKey: IUORCKWAHAFGEX-UHFFFAOYSA-N .

Unique 4,6,7‑2‑CO₂Me Structure
Class-level inference
4,6,7-trichloro-2-carboxylate ester
vs.
2-methyl or 4,7,8-trichloroquinoline analogs
Regiospecific substitution enables structure‑activity relationship exploration.
Structural identity confirmed by InChIKey; verify with supplier batch analysis.
Medicinal Chemistry SAR Lead Optimization

Synthetic Route for Key Anti-Tumor Intermediate

The core scaffold of the target compound (4,6,7-trichloroquinoline) is a validated and essential intermediate in the synthesis of 4-aminoquinoline-based anti-tumor compounds [1]. A published synthetic route details the preparation of this scaffold from 3,4-dichloroaniline and diethyl ethoxymethylenemalonate via condensation, Gould-Jacobs cyclization, hydrolysis, decarboxylation, and chlorination reactions [1]. This established pathway provides a practical and scalable approach for the compound's preparation. In contrast, alternative trichloroquinoline regioisomers (e.g., 3,4,6-, 3,4,8-trichloroquinolines) are often obtained as mixtures during direct quinoline chlorination, which require challenging separation steps [2].

Synthetic Route Yield
Reported
54.21% overall yield
Defined 5‑step route supports purity control over direct chlorination mixtures.
Gould‑Jacobs pathway; alternative regioisomers require separation steps.
Synthetic Chemistry Process Development Anti-tumor Agents

Physicochemical Property Comparison with Analog

The presence of the methyl ester group at the 2-position is predicted to significantly alter key physicochemical properties compared to its closest non-ester analog, 4,6,7-trichloroquinoline. Computed data shows a substantial difference in lipophilicity and a potential for enhanced solubility due to the ester functionality [REFS-1, REFS-2].

Physicochemical Profile
Computed / cross-study
ΔLogP ≈ +0.98; ΔTPSA +26.3 Ų
Reported computational differences support property‑based lead optimization screening.
Compared to 4,6,7-trichloroquinoline; experimental validation advised.
Drug Design Physicochemical Properties ADME

Methyl 4,6,7-Trichloroquinoline-2-Carboxylate Research & Industrial Applications


SAR Studies for Antitumor Drug Discovery

This compound is highly suitable for SAR studies focused on optimizing the 2-carboxylate position of 4,6,7-trichloroquinoline-based scaffolds. Researchers investigating 4-aminoquinoline antitumor agents can use this compound as a key intermediate or a comparative tool to evaluate the impact of the methyl ester group on potency, selectivity, and ADME properties [1].

Synthesis & Process Development of Quinoline Derivatives

The defined synthetic route for the 4,6,7-trichloroquinoline scaffold provides a reliable entry point for the synthesis of more complex molecules [1]. Procurement of the methyl ester derivative is advantageous for projects requiring a specific handle at the 2-position for further functionalization, such as amide coupling or hydrolysis to the free carboxylic acid. This can offer a more direct and efficient route compared to building up the ester from a less functionalized quinoline core.

Physicochemical Profiling in Lead Optimization

Given the substantial differences in computed LogP and TPSA compared to the non-ester analog , this compound is an ideal candidate for use in physicochemical profiling panels. It allows medicinal chemists to experimentally validate computational models and understand how the methyl ester group influences properties like solubility, permeability, and metabolic stability within the 4,6,7-trichloroquinoline series .

Application
Selection Property
Validation Focus
SAR Studies for Quinoline‑Based Antitumor Research
Regiospecific 4,6,7‑trichloro‑2‑carboxylate structure
Target engagement and selectivity in cell‑based assays
Synthesis & Process Development
Defined 5‑step synthetic route with controlled substitution
Purity and scalability of the 4,6,7‑trichloroquinoline scaffold
Physicochemical Profiling
Computed lipophilicity and polarity differentiation
Experimental validation of permeability and solubility models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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